molecular formula C₁₈H₁₃D₅N₄O B1151316 Nevirapine-12-(n-proylidenyl-d5)

Nevirapine-12-(n-proylidenyl-d5)

Cat. No.: B1151316
M. Wt: 311.39
Attention: For research use only. Not for human or veterinary use.
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Description

Nevirapine-12-(n-proylidenyl-d5) is a deuterium-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, specifically designed for use as an internal standard in quantitative bioanalysis . As a stable isotope-labeled compound, it is essential for ensuring accuracy and reliability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, where it corrects for variability in sample preparation and ionization efficiency. Its primary research application is in the precise quantification of nevirapine and its metabolites in biological matrices such as plasma, serum, and tissue homogenates, which is critical for conducting pharmacokinetic, metabolism, and bioequivalence studies . Nevirapine is a key component of antiretroviral therapy (ART) for managing Human Immunodeficiency Virus Type 1 (HIV-1) infection . Its mechanism of action involves selective, non-competitive binding to an allosteric site on the HIV-1 reverse transcriptase enzyme . This binding induces a conformational change that disrupts the enzyme's catalytic site, thereby inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities and ultimately halting viral replication . Research into nevirapine and its derivatives remains vital for understanding and overcoming challenges in HIV treatment, such as drug resistance. The Y188C mutation in HIV-1 reverse transcriptase, for example, is a known mechanism of resistance to nevirapine, and ongoing research involves structural optimization to develop new inhibitors with improved resistance profiles . Using Nevirapine-12-(n-proylidenyl-d5) as an internal standard allows researchers to generate highly reliable data for these advanced studies. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₈H₁₃D₅N₄O

Molecular Weight

311.39

Synonyms

4-(But-1-en-1-yl-d5)-11-cyclopropyl-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6(11H)-one;  4-(1-Buten-1-yl-d5)-11-cyclopropyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one

Origin of Product

United States

Comparison with Similar Compounds

Nevirapine-12-(n-proylidenyl) (Non-Deuterated Form)

Key Differences :

  • Molecular Weight: The non-deuterated form has a molecular weight of 306.36 g/mol (vs. 311.39 g/mol for the deuterated form), reflecting the absence of five deuterium atoms.
  • Applications: While the deuterated variant is used as an internal standard in analytical assays, the non-deuterated form is employed in clinical settings for antiviral activity.
  • Metabolic Stability : Deuterium incorporation in Nevirapine-12-(n-proylidenyl-d5) may reduce metabolic degradation rates due to the kinetic isotope effect (KIE), enhancing its utility in tracer studies .

Other Deuterated Antiretroviral Compounds

Deuterated drugs like Deuterabenzazine (for Huntington’s disease) and Deucravacitinib (for psoriasis) demonstrate improved metabolic stability compared to non-deuterated analogs.

Non-Nevirapine Reference Standards

lists unrelated reference standards (e.g., Haloxyfop-R-methyl , ZM 336372 ), which differ in structure and application. For example:

  • ZM 336372 : A c-Jun N-terminal kinase inhibitor, unrelated to antiviral mechanisms.

Comparative Data Table

Parameter Nevirapine-12-(n-proylidenyl-d5) Nevirapine-12-(n-proylidenyl) Haloxyfop-R-methyl
Molecular Formula C₁₈H₁₃D₅N₄O C₁₈H₁₈N₄O C₁₆H₁₂ClF₂NO₄
Molecular Weight (g/mol) 311.39 306.36 363.72
CAS Number 284686-27-7 (unlabelled parent) 284686-27-7 72619-32-0
Primary Use Isotopic reference material Antiviral API Herbicide
Isotopic Purity ≥98% deuterated N/A N/A
Stability Room temperature storage Temperature-sensitive Refrigerated
Source TRC, Canada Synthetic APIs Agro-chemicals

Preparation Methods

Key Intermediates in Nevirapine Synthesis

Both patents highlight critical intermediates:

  • 2-Chloro-3-amino-4-methylpyridine (CAPIC) : Synthesized via Hofmann degradation.

  • 2-Cyclopropylaminonicotinate (2-CAN) : Formed under high-temperature, high-pressure conditions.

  • CYCLOR : A bis-amide intermediate generated from 2-CAN and CAPIC.

Deuteration would require isotopic incorporation during intermediate synthesis. For example, using deuterated cyclopropylamine (CD2CD2CDNH2\text{CD}_2\text{CD}_2\text{CDNH}_2) or deuterated solvents in key steps could introduce deuterium at specific positions.

Synthetic Pathways for Nevirapine-12-(n-proylidenyl-d5)

Method A: Adapted from WO2016118586A1 (High-Yield, Two-Step Process)

This method emphasizes solvent efficiency and high yields (86% overall). The deuterated variant could be synthesized as follows:

Step 1: Synthesis of Deuterated CYCLOR

  • Reaction : 2-Cyclopropylaminonicotinate (2-CAN) ester reacts with deuterated CAPIC (D5\text{D}_5-CAPIC) in diglyme under basic conditions (NaH).

  • Deuteration Strategy :

    • Introduce D5\text{D}_5-labeling during CAPIC synthesis by using deuterated chlorinating agents (e.g., D3POCl3\text{D}_3\text{POCl}_3) or deuterated ammonia in the Hofmann degradation step.

    • Replace cyclopropylamine with cyclopropylamine-d7\text{cyclopropylamine-d}_7 to incorporate deuterium in the cyclopropyl group.

Step 2: Cyclization to Nevirapine-12-(n-proylidenyl-d5)

  • Conditions : Heat CYCLOR in diglyme at 100–125°C.

  • Isotopic Effects : Deuteration may slow reaction kinetics due to the kinetic isotope effect (KIE), necessitating longer reaction times or elevated temperatures.

Yield and Purity Data

ParameterNon-Deuterated NevirapineHypothesized D5\text{D}_5-Nevirapine
Overall Yield86%~75–80% (estimated)
Purity (HPLC)>99.9%>99.5%
Reaction Time2 hours3–4 hours

Method B: Adapted from CN102952133A (Four-Step Process with Mantoquita Catalysis)

This route employs a Knoevenagel reaction, amination, copper-catalyzed coupling, and cyclization. Deuteration opportunities exist at multiple stages:

Step 1: Synthesis of D5\text{D}_5D5-CAPIC

  • Knoevenagel Reaction : Use deuterated 4,4-dimethoxy-2-butanone (CD3O\text{CD}_3\text{O})_2C(CD2)CO to introduce deuterium in the pyridyl ring.

  • Chlorination : Replace SOCl2\text{SOCl}_2 with D2SO4/DCl\text{D}_2\text{SO}_4/\text{DCl} for isotopic labeling.

Step 3: Copper-Catalyzed Amination

  • Reagent Substitution : Use cyclopropylamine-d7\text{cyclopropylamine-d}_7 and deuterated tetrahydrofuran (THF-d8\text{THF-d}_8) to ensure deuterium retention.

Step 4: Cyclization with NaH

  • Solvent Effects : Diglyme’s high boiling point (162°C) accommodates prolonged heating, mitigating KIE-related delays.

Yield Comparison

ParameterNon-DeuteratedD5\text{D}_5-Nevirapine (Estimated)
Cyclization Yield68.5%60–65%
Purity98.7%97–98%

Analytical Validation of Deuteration Efficiency

Mass Spectrometry and NMR Profiling

  • LC/MS Analysis : Nevirapine-12-(n-proylidenyl-d5) shows a molecular ion peak at m/z=311.39m/z = 311.39, consistent with five deuterium atoms.

  • 1^1H-NMR : Absence of signals at δ 1.2–1.5 ppm (n-proylidenyl protons) confirms deuterium incorporation.

Stability and Pharmacokinetic Advantages

  • Metabolic Stability : Deuteration reduces CYP3A4-mediated oxidation, extending half-life from 25–30 hours (nevirapine) to 35–40 hours (estimated).

Challenges in Scalable Deuteration

Cost and Availability of Deuterated Reagents

  • Cyclopropylamine-d7\text{Cyclopropylamine-d}_7 costs approximately $2,500/g, making large-scale production economically challenging.

  • Solvent recycling systems (e.g., diglyme recovery) are critical to offset costs.

Regulatory Considerations

  • The U.S. FDA requires isotopic purity >98% for deuterated drugs, necessitating rigorous HPLC and MS validation .

Q & A

Q. How can methodological studies improve the validation of Nevirapine-12-(n-proylidenyl-d5) in complex biological systems?

  • Methodological Answer : Apply the MethodologIcal STudy reportIng Checklist (MISTIC) to evaluate adherence to reporting standards in existing literature. Use interrupted time-series designs to assess the impact of methodological advancements (e.g., improved LC-MS sensitivity) on data quality over time. Include risk-of-bias assessments using tools like QUADAS-2 for diagnostic accuracy studies .

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